2-Chloro-5-iodoquinolin-6-amine

Description

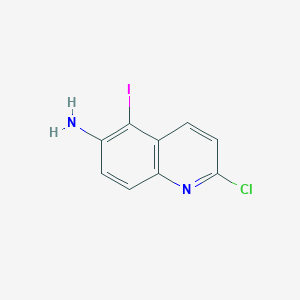

2-Chloro-5-iodoquinolin-6-amine is a halogenated quinoline derivative characterized by a quinoline backbone substituted with chlorine at position 2, iodine at position 5, and an amine group at position 5. The iodine and chlorine substituents confer distinct electronic and steric properties, which may influence solubility, reactivity, and biological activity compared to simpler quinoline derivatives .

Properties

Molecular Formula |

C9H6ClIN2 |

|---|---|

Molecular Weight |

304.51 g/mol |

IUPAC Name |

2-chloro-5-iodoquinolin-6-amine |

InChI |

InChI=1S/C9H6ClIN2/c10-8-4-1-5-7(13-8)3-2-6(12)9(5)11/h1-4H,12H2 |

InChI Key |

SONWKJKMKZOZQD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC2=C1C(=C(C=C2)N)I)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-iodo-6-Quinolinamine typically involves the halogenation of quinoline derivatives. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzaldehyde with a ketone in the presence of an acid catalyst. The resulting quinoline derivative can then be subjected to halogenation reactions to introduce chlorine and iodine atoms at specific positions on the ring .

Industrial Production Methods: Industrial production of 2-Chloro-5-iodo-6-Quinolinamine may involve large-scale halogenation processes using chlorine and iodine sources. The reaction conditions are optimized to ensure high yield and purity of the final product. Transition metal catalysts, such as palladium or nickel, may be used to facilitate the halogenation reactions .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-iodo-6-Quinolinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed:

Oxidation: Quinoline N-oxides.

Reduction: Aminoquinoline derivatives.

Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Chloro-5-iodo-6-Quinolinamine has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Studied for its potential as an antimicrobial and anticancer agent.

Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-Chloro-5-iodo-6-Quinolinamine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with DNA replication, leading to its antimicrobial and anticancer effects. The presence of halogen atoms enhances its binding affinity to target proteins, making it a potent inhibitor .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

6-Chloro-5-iodopyridin-2-amine (CAS 1360938-13-1)

- Structure : Pyridine ring with Cl at position 6, I at position 5, and NH₂ at position 2.

- Key Differences: The pyridine ring lacks the fused benzene ring present in quinoline derivatives, reducing aromatic conjugation and altering electronic properties. Similar halogen substitution pattern (Cl and I) but in a simpler heterocyclic system.

- Relevance: Used in pharmaceutical intermediates; its similarity score (0.86) to 2-chloro-5-iodoquinolin-6-amine highlights shared halogen-amine motifs .

5-Chloro-6-nitro-1,3-benzoxazol-2-amine (CAS 1820717-50-7)

- Structure : Benzoxazole core with Cl at position 5, nitro group at position 6, and NH₂ at position 2.

- Key Differences: Nitro group introduces strong electron-withdrawing effects, contrasting with iodine’s polarizable nature. Benzoxazole’s oxygen atom enhances ring rigidity compared to quinoline.

- Applications : Likely used in agrochemicals or dyes due to nitro functionality .

Halogenated Quinoline Derivatives

5-Ethyl-6-methoxyquinolin-8-amine (CAS 1520752-02-6)

- Structure: Quinoline with ethyl (C₂H₅) at position 5, methoxy (OCH₃) at position 6, and NH₂ at position 6.

- Key Differences :

- Alkyl and alkoxy substituents reduce electrophilicity compared to halogenated analogues.

- Substitution at position 8 alters steric interactions in binding applications.

- Relevance: Potential use in ligand design for metal complexes .

Chloro-Iodo Heterocycles

2-Chloro-3-iodoisonicotinonitrile (CAS 69045-79-0)

- Structure: Pyridine derivative with Cl at position 2, I at position 3, and cyano (CN) at position 4.

- Key Differences: Cyano group enhances electron deficiency, affecting reactivity in nucleophilic substitutions. Positional isomerism of halogens compared to the target compound.

- Applications : Intermediate in synthesis of bioactive molecules .

Comparative Data Table

Research Findings and Implications

- Electronic Effects: Iodine’s polarizability in this compound may enhance halogen bonding in drug-receptor interactions compared to chloro-only analogues.

- Synthetic Utility : The presence of iodine supports cross-coupling reactions (e.g., Suzuki-Miyaura), though direct evidence for this compound’s reactivity is lacking .

Gaps and Limitations

- No direct data on the physical/chemical properties (e.g., solubility, melting point) or biological activity of this compound were found in the provided evidence.

- Comparisons rely on structural analogies and inferred reactivity from halogenation patterns.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.